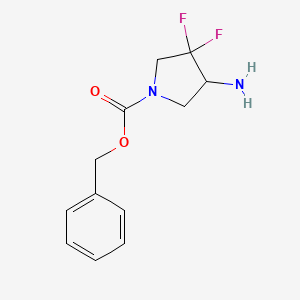

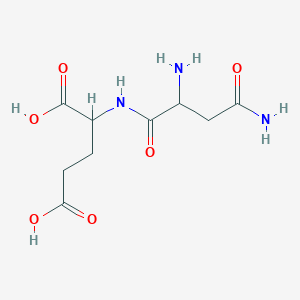

![molecular formula C17H20N4O5 B12097565 3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)

3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-ALA-HIS-OH typically involves the use of papain immobilized on magnetic nanocrystalline cellulose as a biocatalyst. This method employs deep eutectic solvents to enhance the reaction efficiency. The highest yield achieved with this method is approximately 68.4% .

Industrial Production Methods

Industrial production of Z-ALA-HIS-OH can be scaled up using the same biocatalytic approach. The immobilized papain can be easily recycled from the reaction system using magnetic forces, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Z-ALA-HIS-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Z-ALA-HIS-OH include triethylamine and deep eutectic solvents. The reaction conditions are optimized to achieve high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Z-ALA-HIS-OH, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Z-ALA-HIS-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Industry: It is used in the food industry due to its high nutritional value and bioactivity.

Mechanism of Action

The mechanism of action of Z-ALA-HIS-OH involves its interaction with specific molecular targets and pathways. As a dipeptidyl peptidase IV inhibitor, it attenuates the development of type II diabetes by inhibiting the enzyme responsible for the degradation of incretin hormones. This leads to increased insulin secretion and improved glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Z-HIS-OH: Nα-Carbobenzyloxy-L-histidine, a similar compound with histidine as the primary amino acid.

Z-ALA-ALA-OH: A dipeptide composed of two alanine residues.

Uniqueness

Z-ALA-HIS-OH is unique due to its combination of alanine and histidine, which imparts specific bioactive properties such as metal ion chelation and enzyme inhibition. These properties make it particularly valuable in both research and industrial applications .

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPCRFFMGCXYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)

![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)

![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)

![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12097562.png)